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molecular formula C9H10O2 B1313569 5-Methoxy-2-methylbenzaldehyde CAS No. 56724-09-5

5-Methoxy-2-methylbenzaldehyde

Cat. No. B1313569
M. Wt: 150.17 g/mol
InChI Key: ZCEYVMICIGLTMC-UHFFFAOYSA-N
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Patent
US06211234B1

Procedure details

A solution of 2-(5-methoxy-2-methylphenyl)-[1,3]dioxolane (18.25 g) in tetrahydrofuran (180 mL) is treated with 1 N hydrochloric acid (27 mL). The reaction mixture is heated at reflux for 2 hours, evaporated and the residue is partitioned between ethyl acetate (150 mL) and water (150 mL). The organic phase is washed with water (150 mL), with brine (150 mL), dried over magnesium sulphate and evaporated to give 5-methoxy-2-methylbenzaldehyde (12 g) as an orange oil.
Name
2-(5-methoxy-2-methylphenyl)-[1,3]dioxolane
Quantity
18.25 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:14])=[C:7]([CH:9]2OCC[O:10]2)[CH:8]=1.Cl>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:14])=[C:7]([CH:8]=1)[CH:9]=[O:10]

Inputs

Step One
Name
2-(5-methoxy-2-methylphenyl)-[1,3]dioxolane
Quantity
18.25 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)C1OCCO1)C
Name
Quantity
27 mL
Type
reactant
Smiles
Cl
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ethyl acetate (150 mL) and water (150 mL)
WASH
Type
WASH
Details
The organic phase is washed with water (150 mL), with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C=O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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